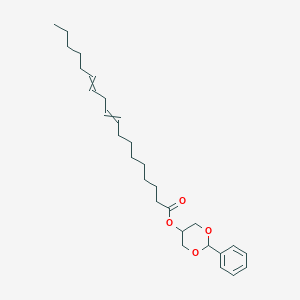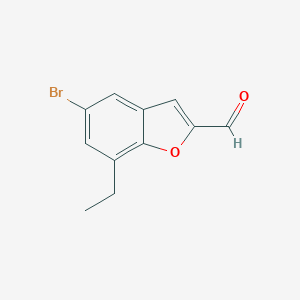
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol
Overview
Description
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol: is an organic compound that belongs to the class of glycerol derivatives It is characterized by the presence of a benzylidene group at the 1,3-positions and a linoleoyl group at the 2-position of the glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol typically involves the following steps:
Protection of Glycerol: The glycerol molecule is first protected at the 1,3-positions using a benzylidene group. This is achieved by reacting glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.
Esterification: The protected glycerol is then esterified at the 2-position with linoleic acid. This reaction is usually carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: Finally, the benzylidene group is removed under mild acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form epoxides or hydroperoxides.
Reduction: The double bonds in the linoleoyl group can be reduced to form saturated derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated glycerol derivatives.
Substitution: Functionalized glycerol derivatives.
Scientific Research Applications
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as lipases and phospholipases.
Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioleoyl-2-linoleoyl-glycerol: Similar structure but with oleoyl groups instead of benzylidene.
1,2,3-Triacylglycerols: Common glycerol derivatives with three acyl groups.
1,3-Dipalmitoyl-2-linoleoyl-glycerol: Similar structure but with palmitoyl groups instead of benzylidene.
Uniqueness
1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol is unique due to the presence of the benzylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other glycerol derivatives and contributes to its specific applications and biological activities.
Properties
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXAGBGXXBFGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348131 | |
| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56648-80-7 | |
| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)






![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B17567.png)
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)





